5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a pyrimidinyl group and a tetrahydropyran moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrimidinyl group: This step often involves the use of coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Attachment of the tetrahydropyran moiety: This can be done through nucleophilic substitution reactions where the tetrahydropyran group is introduced using suitable nucleophiles and leaving groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, primary amines, and various substituted pyrazine and pyrimidinyl compounds.
Scientific Research Applications
5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidinyl and pyrazine rings play a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5,5′,6,6′-Tetrahydro-4H,4′H-2,2′-bipyran
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
What sets 5-((6-(Methyl(tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile apart from similar compounds is its unique combination of functional groups. The presence of both a pyrazine and a pyrimidinyl ring, along with the tetrahydropyran moiety, provides a versatile scaffold for various chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C15H17N7O |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
5-[[6-(oxan-4-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C15H17N7O/c16-6-12-8-19-15(9-17-12)22-14-5-13(20-10-21-14)18-7-11-1-3-23-4-2-11/h5,8-11H,1-4,7H2,(H2,18,19,20,21,22) |
InChI Key |
JEBJYXZBHNKYML-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=CC(=NC=N2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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